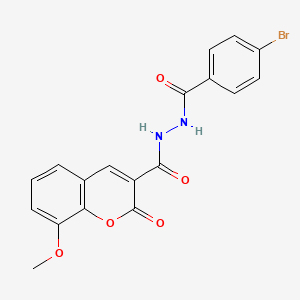

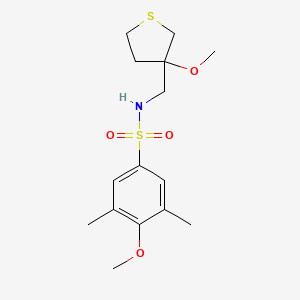

N'-(4-bromobenzoyl)-8-methoxy-2-oxochromene-3-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N'-(4-bromobenzoyl)-8-methoxy-2-oxochromene-3-carbohydrazide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In

Scientific Research Applications

Antimicrobial Activity

Compounds similar to N'-(4-bromobenzoyl)-8-methoxy-2-oxochromene-3-carbohydrazide, such as hydrazide-hydrazones of methoxybenzoic and tert-butylbenzoic acid, have shown promising antibacterial activity against Bacillus spp., exhibiting higher efficacy than some commonly used antibiotics like cefuroxime or ampicillin (Popiołek & Biernasiuk, 2016). Additionally, Schiff base compounds derived from N'-substituted benzohydrazide have demonstrated significant antibacterial, antifungal, and antioxidant activities, suggesting a potential for broad-spectrum antimicrobial applications (Sirajuddin, Uddin, Ali, & Tahir, 2013).

Corrosion Inhibition

Studies involving Density Functional Theory (DFT) modeling and Monte Carlo simulations have assessed the performance of carbohydrazide Schiff bases as corrosion inhibitors for steel in acidic media. These studies reveal that such compounds can effectively inhibit corrosion, providing a protective layer on the metal surface (Obot, Kaya, Kaya, & Tüzün, 2016).

Nonlinear Optical Properties

Research into compounds with structures similar to this compound has uncovered potential applications in nonlinear optics. For instance, novel 1,3,4-oxadiazole derivatives have been synthesized and characterized for their optical nonlinearity, showing promise for applications in optoelectronics due to their optical limiting behavior at certain wavelengths (Chandrakantha, Isloor, Philip, Mohesh, Shetty, & Vijesh, 2011).

Potential Antidiabetic, Antifungal, and Anticancer Activities

Several studies have investigated the biological activities of compounds structurally related to this compound, indicating potential antidiabetic, antifungal, and anticancer properties. For example, molecular docking studies suggest that certain Schiff bases may act as anti-diabetic agents by interacting with specific proteins (Karrouchi, Brandán, Sert, Karbane, Radi, Ferbinteanu, Garcia, & Ansar, 2021). Novel oxadiazole-carbohydrazides have also been reported as prospective antifungal agents potentially targeting succinate dehydrogenase, offering a new avenue for agricultural antifungal solutions (Wu, Shao, Zhu, Long, Liu, Wang, Li, & Yang, 2019).

Future Directions

The future directions for the study of “N’-(4-bromobenzoyl)-8-methoxy-2-oxochromene-3-carbohydrazide” could involve further exploration of its synthesis, characterization, and potential applications. Indole derivatives, which are structurally similar, have been found to possess various biological activities and have immense potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name |

N'-(4-bromobenzoyl)-8-methoxy-2-oxochromene-3-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrN2O5/c1-25-14-4-2-3-11-9-13(18(24)26-15(11)14)17(23)21-20-16(22)10-5-7-12(19)8-6-10/h2-9H,1H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXKBSYFZQQGFER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NNC(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-Chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid](/img/structure/B2644996.png)

![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide](/img/structure/B2645001.png)

![5-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]pent-2-ynoic acid](/img/structure/B2645002.png)

![3-(2-ethoxyethyl)-8-(2-ethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![(E)-1-[4-(benzimidazol-1-yl)phenyl]-3-(4-methylanilino)prop-2-en-1-one](/img/structure/B2645011.png)

![1-{[(2-Bromophenyl)methylidene]amino}guanidine](/img/structure/B2645014.png)

![N-(2-chlorobenzyl)-2-(1,5-dioxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2645015.png)